

HPLC method for quantification of isorhamnetin 3-O-robinobioside

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Compound of Interest

Compound Name: *isorhamnetin 3-O-robinobioside*

CAS No.: 53584-69-3

Cat. No.: B150270

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Application Note and Protocol

This document provides a comprehensive guide for the quantification of **isorhamnetin 3-O-robinobioside** using High-Performance Liquid Chromatography (HPLC). The method is applicable to researchers, scientists, and professionals in the field of drug development and natural product analysis.

1. Introduction

Isorhamnetin 3-O-robinobioside is a flavonoid glycoside found in various medicinal plants, including *Nitraria retusa* and *Gomphrena martiana*.^{[1][2][3]} It is a derivative of isorhamnetin, substituted at the 3-position with a robinobiosyl residue.^[4] The compound has garnered significant interest due to its potential therapeutic properties, including antioxidant and antigenotoxic activities.^{[1][3]} Accurate and precise quantification of **isorhamnetin 3-O-robinobioside** is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of **isorhamnetin 3-O-robinobioside**. The method is sensitive, specific, and provides a reliable tool for the quantitative analysis of this bioactive compound.

2. Chemical Information

- Compound Name: **Isorhamnetin 3-O-robinobioside**
- Molecular Formula: $C_{28}H_{32}O_{16}$ [4][5]
- Molecular Weight: 624.54 g/mol [4][6]
- CAS Number: 53584-69-3[4]
- Chemical Structure: (A chemical structure image would be placed here in a formal document)

3. Experimental Protocols

This section provides detailed methodologies for the quantification of **isorhamnetin 3-O-robinobioside**.

3.1. Materials and Reagents

- **Isorhamnetin 3-O-robinobioside** reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Deionized water (18.2 MΩ·cm)
- Plant material or extract containing **isorhamnetin 3-O-robinobioside**

3.2. Instrumentation

- An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Syringe filters (0.45 μm)

3.3. Chromatographic Conditions

The following chromatographic conditions are recommended. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Elution	0-5 min: 10% B 5-20 min: 10-40% B 20-25 min: 40-70% B 25-30 min: 70-10% B 30-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
Detection	350 nm
Injection Volume	10 μL

Note: The gradient elution profile is a starting point and should be optimized for the best separation of the analyte from other components in the sample matrix.

3.4. Preparation of Standard Solutions

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **isorhamnetin 3-O-robinobioside** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.5. Sample Preparation

The following is a general procedure for the extraction of **isorhamnetin 3-O-robinobioside** from a plant matrix. The protocol may need to be adapted based on the specific sample.

- **Grinding:** Grind the dried plant material to a fine powder.
- **Extraction:** Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of 70% methanol.
- **Sonication:** Sonicate the mixture for 30 minutes in an ultrasonic bath.
- **Centrifugation:** Centrifuge the extract at 4000 rpm for 10 minutes.
- **Filtration:** Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

4.1. Linearity

The linearity of the method was determined by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)	Peak Area (mAU*s)
5	120.5
10	245.2
25	610.8
50	1225.4
100	2450.9

- Regression Equation: $y = 24.5x - 2.1$
- Correlation Coefficient (r^2): 0.9998

4.2. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (µg/mL)
LOD	0.5
LOQ	1.5

4.3. Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses of a quality control (QC) sample.

Precision Type	Concentration (µg/mL)	Measured Concentration (µg/mL, mean ± SD, n=6)	RSD (%)
Intra-day	20	19.8 ± 0.35	1.77
Inter-day	20	20.3 ± 0.51	2.51

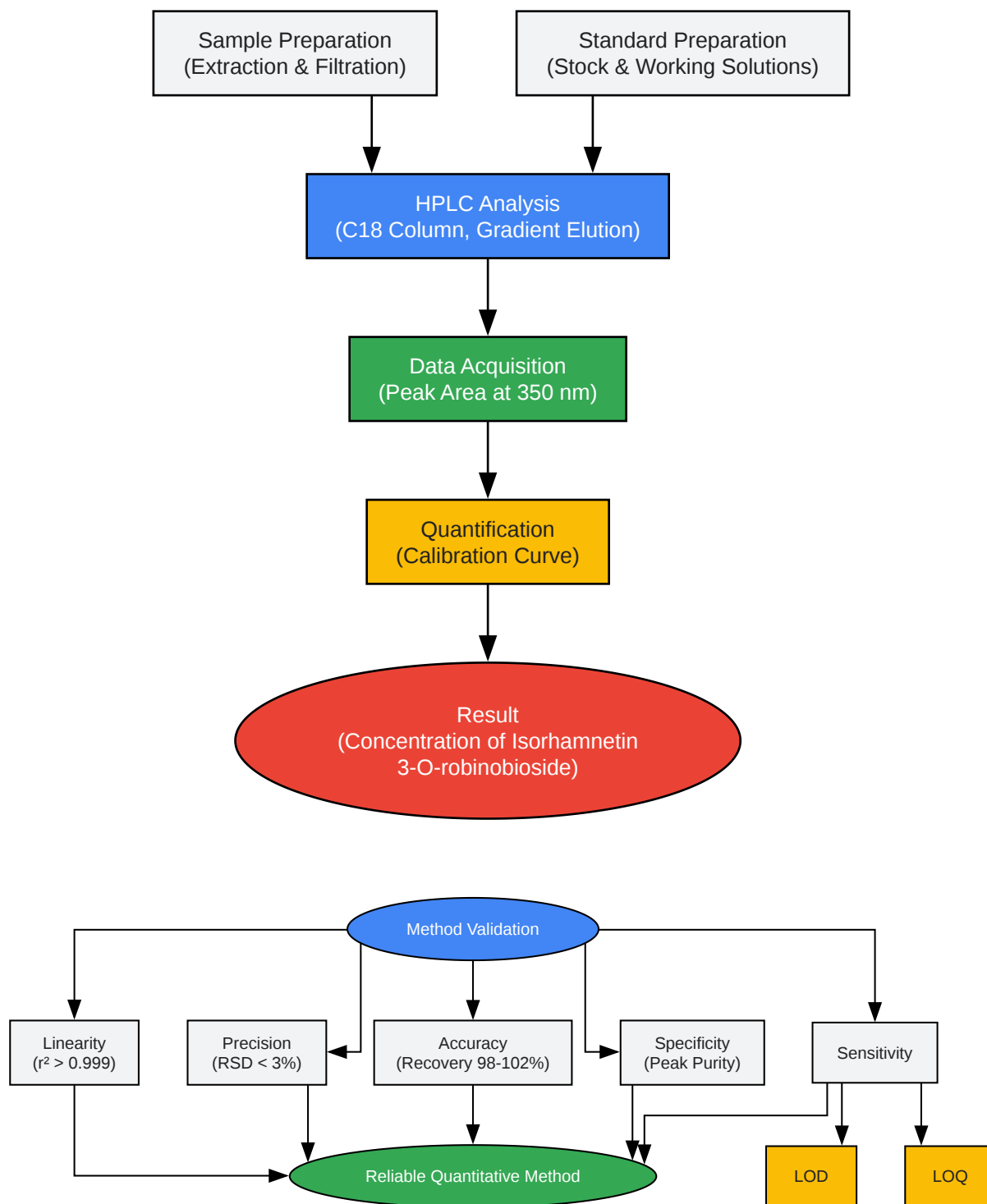
4.4. Accuracy

The accuracy of the method was determined by a recovery study. A known amount of **isorhamnetin 3-O-robinobioside** was spiked into a sample matrix and the recovery was calculated.

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL, mean, n=3)	Recovery (%)
10	9.8	98.0
25	25.4	101.6
50	49.5	99.0

5. Visualizations

5.1. Experimental Workflow



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